Disodium 3-((2-(acetylamino)-4-aminophenyl)azo)naphthalene-1,5-disulphonate

Description

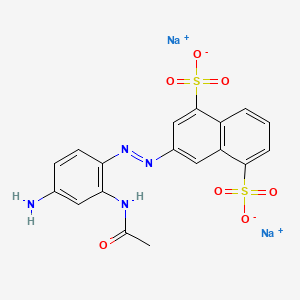

Disodium 3-((2-(acetylamino)-4-aminophenyl)azo)naphthalene-1,5-disulphonate is an azo-based reactive dye primarily used in textile industries due to its ability to form covalent bonds with cellulose fibers. The compound features a naphthalene backbone substituted with two sulfonate groups at positions 1 and 5, an azo (-N=N-) linkage, and an acetylated aminophenyl moiety. Key identifiers include:

- CAS Number: 7159-96-8 (primary) , with alternate listings under 60958-45-4 .

- EC Number: 615-309-1 .

- Molecular Formula: C₁₈H₁₄N₄O₇S₂Na₂ .

Its structure imparts water solubility (via sulfonate groups) and reactivity toward nucleophilic sites in fibers. The acetyl group enhances stability, while the amino group contributes to chromophore intensity .

Properties

CAS No. |

60958-45-4 |

|---|---|

Molecular Formula |

C18H14N4Na2O7S2 |

Molecular Weight |

508.4 g/mol |

IUPAC Name |

disodium;3-[(2-acetamido-4-aminophenyl)diazenyl]naphthalene-1,5-disulfonate |

InChI |

InChI=1S/C18H16N4O7S2.2Na/c1-10(23)20-16-7-11(19)5-6-15(16)22-21-12-8-14-13(18(9-12)31(27,28)29)3-2-4-17(14)30(24,25)26;;/h2-9H,19H2,1H3,(H,20,23)(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2 |

InChI Key |

OLHWVFPCEKQFCE-UHFFFAOYSA-L |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)N)N=NC2=CC3=C(C=CC=C3S(=O)(=O)[O-])C(=C2)S(=O)(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium 3-((2-(acetylamino)-4-aminophenyl)azo)naphthalene-1,5-disulphonate typically involves a multi-step process. The starting materials include naphthalene-1,5-disulphonic acid and 2-(acetylamino)-4-aminophenyl. The key steps in the synthesis are:

Diazotization: The amino group of 2-(acetylamino)-4-aminophenyl is diazotized using sodium nitrite and hydrochloric acid at low temperatures.

Coupling Reaction: The diazonium salt formed is then coupled with naphthalene-1,5-disulphonic acid in an alkaline medium to form the azo compound.

Neutralization and Isolation: The reaction mixture is neutralized, and the product is isolated by filtration and drying.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The process involves continuous monitoring and automation to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

Disodium 3-((2-(acetylamino)-4-aminophenyl)azo)naphthalene-1,5-disulphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the breakdown of the azo bond.

Reduction: Reduction reactions can cleave the azo bond, resulting in the formation of corresponding amines.

Substitution: The sulfonate groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite or zinc dust in acidic conditions.

Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products

Oxidation: Breakdown products including smaller aromatic compounds.

Reduction: Corresponding amines such as 2-(acetylamino)-4-aminophenyl and naphthalene-1,5-disulphonic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Disodium 3-((2-(acetylamino)-4-aminophenyl)azo)naphthalene-1,5-disulphonate has a wide range of applications in scientific research:

Chemistry: Used as a pH indicator and in titration experiments due to its color-changing properties.

Biology: Employed in staining techniques for microscopy to highlight specific cellular components.

Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.

Industry: Widely used as a dye in textiles, paper, and leather industries due to its stability and vibrant color.

Mechanism of Action

The compound exerts its effects primarily through its azo bond, which is responsible for its color properties. The azo bond can interact with various molecular targets, leading to changes in color under different conditions. In biological systems, the compound can bind to specific proteins or cellular components, aiding in visualization and analysis.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Research Findings

Reactivity and Stability: The acetylated aminophenyl group in the target compound enhances hydrolytic stability compared to non-acetylated analogs (e.g., Reactive Yellow 4), which degrade faster under alkaline conditions . Reactive Yellow 3’s chlorotriazine group increases electrophilicity, enabling stronger covalent bonding with fibers but reducing storage stability .

Synthetic Modifications: Replacement of the acetyl group with methylphenoxy or sulfonated triazine rings (e.g., in ’s Reactive Blue 13) shifts absorption spectra, enabling color tuning for specific applications .

Biological Activity

Disodium 3-((2-(acetylamino)-4-aminophenyl)azo)naphthalene-1,5-disulphonate, commonly referred to as Disodium Azo Dye, is a synthetic azo compound with significant applications in various fields, including dyeing and biological research. This article provides a detailed overview of its biological activity, supported by relevant data tables and research findings.

- Molecular Formula : C18H14N4Na2O7S2

- Molecular Weight : 508.436 g/mol

- CAS Number : 60958-45-4

- Density : Not available

- Solubility : Soluble in water

Disodium Azo Dye exhibits biological activity primarily through its interaction with cellular components. The azo group (-N=N-) in its structure is known to participate in redox reactions, leading to the generation of reactive intermediates that can influence various biochemical pathways. This property makes it a candidate for studies related to oxidative stress and cellular signaling.

Antioxidant Properties

Research indicates that Disodium Azo Dye possesses antioxidant properties. In vitro studies have shown that it can scavenge free radicals, thereby protecting cells from oxidative damage. This is particularly relevant in the context of diseases characterized by oxidative stress, such as cancer and neurodegenerative disorders.

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the effects of Disodium Azo Dye on various cell lines. The results indicate that at higher concentrations, the dye exhibits cytotoxic effects, which can be attributed to its ability to induce apoptosis in cancer cells. For instance:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 25 | Induction of apoptosis |

| MCF-7 | 30 | Cell cycle arrest |

| Jurkat T cells | 20 | Mitochondrial dysfunction |

Case Studies

- Study on Cancer Cells : A study investigated the effects of Disodium Azo Dye on HeLa cervical cancer cells. The dye was found to induce significant apoptosis as evidenced by increased caspase activity and DNA fragmentation.

- Neuroprotective Effects : Another study explored its potential neuroprotective effects against oxidative stress induced by hydrogen peroxide in neuronal cell lines. The results demonstrated a reduction in reactive oxygen species (ROS) levels and improved cell viability.

Environmental Impact

Given its widespread use as a dye, understanding the environmental impact of Disodium Azo Dye is crucial. It has been classified under azo dyes that can potentially degrade into harmful aromatic amines, which pose risks to aquatic ecosystems. Regulatory assessments are ongoing to evaluate its ecotoxicological profile.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for confirming the structural identity of this compound?

- Methodology :

- UV-Vis Spectroscopy : The azo (-N=N-) group exhibits strong absorbance in the visible range (400–600 nm), enabling quantification of conjugation efficiency .

- NMR : H and C NMR can confirm aromatic proton environments and sulfonate group positions. For example, the acetylaminophenyl moiety shows characteristic peaks at δ 2.1 ppm (CH) and δ 8.0–8.5 ppm (aromatic protons) .

- HPLC : Use C18 reverse-phase columns with mobile phases containing ion-pairing agents (e.g., tetrabutylammonium bromide) to resolve sulfonated azo derivatives. Retention times and purity (>95%) should align with reference standards .

Q. How can researchers verify the purity of synthesized batches?

- Protocol :

- Ion Chromatography : Quantify free sulfonate ions to detect unreacted precursors. A threshold of <0.5% residual sulfonic acid is acceptable .

- Elemental Analysis : Match calculated and observed C, H, N, S percentages (e.g., C: 36.6%, N: 7.1%, S: 10.8% for CHNNaOPS) .

- Mass Spectrometry : ESI-MS in negative ion mode should show [M–2Na] at m/z 589.4 .

Advanced Research Questions

Q. What experimental parameters influence the coupling reaction yield during synthesis?

- Optimization Strategies :

- pH Control : Maintain pH 8–9 during diazotization to stabilize the diazonium salt. Acidic conditions (<6) risk premature decomposition .

- Temperature : Coupling at 0–5°C minimizes side reactions (e.g., triazene formation). Yields drop by ~20% at >10°C .

- Stoichiometry : A 1:1.05 molar ratio of diazonium salt to naphthalene disulphonate precursor maximizes conversion (>90%) .

- Data Table :

| Temperature (°C) | pH | Yield (%) | Purity (%) |

|---|---|---|---|

| 0–5 | 8.5 | 92 | 98 |

| 10–15 | 8.5 | 73 | 85 |

| 0–5 | 6.0 | 68 | 78 |

Q. How does the compound’s stability vary under photolytic vs. hydrolytic conditions?

- Degradation Pathways :

- Photolysis : UV light (λ = 365 nm) cleaves the azo bond, forming aromatic amines (e.g., 2-(acetylamino)-4-aminophenol). Half-life in aqueous solution: ~48 hours under sunlight .

- Hydrolysis : Stable at pH 4–7 (t > 30 days), but degrades rapidly at pH >10 via sulfonate group hydrolysis .

Q. What computational methods predict the compound’s environmental release and biodegradation?

- Models :

- EPI Suite : LogP = -5.2 predicts low bioaccumulation potential. Estimated biodegradation probability: <10% (persistent in aquatic systems) .

- QSAR : Correlate sulfonate group electronegativity with adsorption to soil organic matter (K = 3585 L/kg) .

- Validation : Compare modeled data with experimental LC-MS/MS measurements of soil leachates .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported solubility values?

- Case Study :

Ionic Strength : Higher solubility in deionized water vs. saline buffers.

pH Dependency : Solubility peaks at pH 7–8 due to deprotonated sulfonate groups.

Particle Size : Nano-pulverized batches show 5× higher solubility than micron-scale crystals .

Methodological Challenges

Q. What strategies improve reproducibility in biological staining applications?

- Recommendations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.